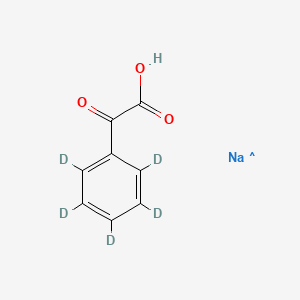

Phenylglyoxylic acid-d5(sodium)

Description

Contextualization of Isotopic Labeling in Contemporary Chemical and Biochemical Investigations

Isotopic labeling is a fundamental technique used to trace the journey of molecules through chemical reactions and biological pathways. By "tagging" a molecule with an isotope, scientists can follow its transformation, identify its metabolites, and elucidate the mechanisms of complex processes. Deuterium (B1214612) is a particularly favored isotope for this purpose due to its non-radioactive nature and the significant relative mass difference it imparts to a molecule. This mass difference can be readily detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and quantification. nih.govmedchemexpress.com The application of deuterated compounds spans a wide range of scientific disciplines, from mechanistic organic chemistry to drug metabolism and environmental analysis. nih.gov

Academic Significance of Phenylglyoxylic Acid as a Key Chemical Intermediate and Metabolic Precursor

Phenylglyoxylic acid, also known as benzoylformic acid, is a significant organic compound with the formula C₆H₅C(O)COOH. wikipedia.org It serves as a versatile chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals. nih.gov For instance, it is a precursor in the synthesis of O-acyl acetanilides and various heterocyclic compounds like 2-arylbenzothiazoles. nih.govnih.gov

From a biochemical perspective, phenylglyoxylic acid is a primary metabolite of styrene (B11656), a widely used industrial chemical. scispace.comnih.gov This metabolic link makes it a crucial biomarker for monitoring occupational and environmental exposure to styrene. scispace.comnih.gov The quantification of phenylglyoxylic acid in urine is a well-established method for assessing the level of styrene exposure in individuals. scispace.comnih.gov

Rationale and Strategic Advantages of Deuterium Labeling in Phenylglyoxylic Acid (Phenylglyoxylic acid-d5) for Mechanistic Elucidation and Analytical Applications

The introduction of five deuterium atoms onto the phenyl ring of phenylglyoxylic acid to create Phenylglyoxylic acid-d5 offers several strategic advantages for scientific research.

Mechanistic Elucidation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. scbt.com By comparing the reaction rates of the deuterated and non-deuterated forms of phenylglyoxylic acid, researchers can determine if the breaking of a specific C-H bond is a rate-determining step in a reaction mechanism. While specific KIE studies on Phenylglyoxylic acid-d5 are not widely published, the principle is a cornerstone of mechanistic chemistry. scbt.com

Analytical Applications: The most prominent application of Phenylglyoxylic acid-d5, particularly its sodium salt, is as an internal standard in quantitative analytical methods. nih.gov In techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS), a known amount of the deuterated standard is added to a sample. nih.gov Since Phenylglyoxylic acid-d5 is chemically identical to the natural analyte, it behaves similarly during sample preparation and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. This allows for highly accurate quantification of the non-deuterated phenylglyoxylic acid, correcting for any loss of analyte during the procedure.

Epistemological Framework and Comprehensive Scope of Academic Inquiry into Phenylglyoxylic acid-d5(sodium)

The study of Phenylglyoxylic acid-d5(sodium) is situated within the broader scientific endeavor to develop and utilize sophisticated tools for precise measurement and mechanistic understanding. Academic inquiry into this compound encompasses its synthesis, the characterization of its physicochemical properties, and its application in diverse research areas. The primary focus of this inquiry is to leverage the unique properties of the deuterated molecule to enhance the accuracy of analytical measurements, particularly in the context of biomonitoring for chemical exposure, and to provide a potential tool for investigating the mechanisms of chemical and biochemical reactions.

Detailed Research Findings

The utility of Phenylglyoxylic acid-d5(sodium) is most prominently demonstrated in its application as an internal standard for the quantification of styrene metabolites in biological samples.

A key study in this area focused on the development and validation of an HPLC-MS/MS method for the simultaneous determination of mandelic acid and phenylglyoxylic acid in urine. In this research, Sodium Phenyl-d5-glyoxylate was employed as the internal standard for phenylglyoxylic acid. The use of the deuterated standard was crucial for compensating for the "matrix effect," a phenomenon where other components in the urine sample can interfere with the ionization of the analyte, leading to inaccurate quantification. The study concluded that the isotopic dilution method, using the deuterated internal standard, enabled the reliable determination of urinary concentrations of these metabolites in both exposed and non-exposed individuals.

In another area of research, perdeuterated Phenylglyoxylic acid (d5-PhGA) was synthesized to investigate the effect of deuteration on the electron spin resonance (ESR) line width of photogenerated radicals. This highlights its use in fundamental spectroscopic studies.

Data Tables

Physical and Chemical Properties

| Property | Phenylglyoxylic acid | Phenylglyoxylic acid-d5 |

| Molecular Formula | C₈H₆O₃ | C₈HD₅O₃ |

| Molecular Weight | 150.13 g/mol wikipedia.org | 155.16 g/mol |

| Appearance | Colorless to light yellow solid wikipedia.org | Solid |

| Melting Point | 64-66 °C wikipedia.org | Not specified |

| IUPAC Name | Oxo(phenyl)acetic acid wikipedia.org | 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

| CAS Number | 611-73-4 wikipedia.org | 1217089-53-6 |

Analytical Applications of Phenylglyoxylic acid-d5(sodium)

| Application | Technique | Purpose | Key Finding |

| Biomonitoring of Styrene Exposure | HPLC-MS/MS | Internal Standard | Enables accurate quantification of phenylglyoxylic acid in urine by correcting for matrix effects. |

| Spectroscopic Studies | ESR | Investigation of Deuteration Effects | Used to study the influence of deuteration on the ESR line width of photogenerated radicals. |

Properties

Molecular Formula |

C8H6NaO3 |

|---|---|

Molecular Weight |

178.15 g/mol |

InChI |

InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/i1D,2D,3D,4D,5D; |

InChI Key |

YWUGFKIZSPAKNG-GWVWGMRQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H].[Na] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Methodologies for the Advanced Synthesis and Isotopic Incorporation of Phenylglyoxylic Acid D5 Sodium

Strategic Design of Synthetic Routes for Deuterium-Enriched Phenylglyoxylic Acid-d5(sodium)

The efficient synthesis of Phenylglyoxylic acid-d5(sodium) hinges on the strategic selection of precursors and deuteration reagents, coupled with the optimization of reaction conditions to maximize isotopic incorporation in the aromatic ring.

The choice of starting material is critical for a successful deuteration strategy. Two primary approaches can be considered for the synthesis of Phenylglyoxylic acid-d5: direct deuteration of phenylglyoxylic acid or its precursors, or a synthetic route starting from a pre-deuterated building block.

One viable precursor is Mandelic acid . The oxidation of mandelic acid to phenylglyoxylic acid is a well-established transformation. nih.gov Therefore, the synthesis could commence with the deuteration of mandelic acid's aromatic ring, followed by oxidation.

Another approach involves the direct hydrogen-deuterium (H-D) exchange on phenylglyoxylic acid itself. This method is often favored for its atom economy and straightforwardness. acs.org

The selection of the deuteration reagent is equally important. Deuterium (B1214612) oxide (D₂O) is a common and cost-effective source of deuterium. nih.gov In acid-catalyzed exchange reactions, strong deuterated acids like deuterated sulfuric acid (D₂SO₄) can be employed to facilitate the electrophilic substitution of aromatic protons with deuterons. nih.gov For transition-metal-catalyzed reactions, D₂O often serves as the deuterium source.

A summary of potential precursors and deuteration reagents is presented in the table below.

| Precursor | Deuteration Reagent | Rationale |

| Phenylglyoxylic acid | D₂O / D₂SO₄ | Direct acid-catalyzed H-D exchange on the final scaffold. |

| Phenylglyoxylic acid | D₂O with a transition metal catalyst (e.g., Ru, Ir) | Catalytic C-H activation for selective ortho-deuteration, which can be extended to full deuteration under forcing conditions. nih.govmdpi.com |

| Mandelic acid | D₂O / D₂SO₄ | Deuteration of a stable precursor followed by a known oxidation step. |

| Benzene-d6 | - | Use of a fully deuterated starting material in a multi-step synthesis (e.g., Friedel-Crafts acylation followed by oxidation). |

Achieving a high isotopic yield and ensuring that deuterium is incorporated exclusively at the five positions of the phenyl ring (regioselectivity) requires careful optimization of reaction conditions.

For acid-catalyzed H-D exchange , the key parameters to optimize include:

Acid Strength: A strong acid like D₂SO₄ is necessary to promote the electrophilic aromatic substitution.

Temperature: Higher temperatures generally favor the exchange reaction but can also lead to side reactions or decomposition. A typical temperature range would be 100-150 °C.

Reaction Time: Sufficient time is required to achieve complete exchange at all five positions of the aromatic ring. This can range from several hours to days.

For transition-metal-catalyzed C-H activation , the following factors are crucial:

Catalyst Choice: Ruthenium and Iridium complexes have shown high efficacy in directing H-D exchange on aromatic rings. acs.orgnih.govmdpi.com

Ligand Design: The ligands coordinated to the metal center can influence the catalyst's activity and selectivity.

Solvent: The choice of solvent can impact the solubility of the substrate and catalyst, as well as the efficiency of the exchange process.

Temperature and Time: As with acid catalysis, these parameters need to be fine-tuned to maximize deuterium incorporation while minimizing degradation.

The table below outlines a hypothetical set of optimized conditions for the synthesis of Phenylglyoxylic acid-d5 via acid-catalyzed H-D exchange.

| Parameter | Optimized Condition |

| Precursor | Phenylglyoxylic acid |

| Deuteration Reagent | 98% D₂SO₄ in D₂O |

| Temperature | 120 °C |

| Reaction Time | 24-48 hours |

| Work-up | Quenching with D₂O-ice, followed by extraction |

Upon completion of the reaction, the acidic mixture is carefully neutralized, typically with a base like sodium carbonate, to yield the sodium salt of Phenylglyoxylic acid-d5.

Advanced Separation and Purification Protocols for Isotope-Labeled Phenylglyoxylic Acid-d5(sodium)

The purification of Phenylglyoxylic acid-d5(sodium) is a critical step to remove any unreacted starting material, partially deuterated isotopologues, and other impurities. Given the polar nature of the carboxylic acid salt, chromatographic techniques are highly effective.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of isotopically labeled compounds. A reversed-phase C18 column is typically employed for the separation of aromatic carboxylic acids. The mobile phase often consists of a mixture of water and a polar organic solvent like methanol or acetonitrile (B52724), with a small amount of an acid modifier (e.g., formic acid) to ensure the carboxylic acid is in its protonated form for better retention. nih.gov After separation, the collected fraction containing the pure Phenylglyoxylic acid-d5 can be neutralized to form the sodium salt.

Centrifugal Partition Chromatography (CPC) is another liquid-liquid chromatography technique that can be used for the separation of polar compounds without a solid stationary phase, which can be advantageous in preventing sample adsorption and degradation. nih.gov

For the final isolation of the sodium salt, crystallization or lyophilization can be employed to obtain a solid product. The choice of method depends on the desired final form of the compound.

The following table summarizes a typical purification protocol for Phenylglyoxylic acid-d5.

| Step | Technique | Parameters |

| 1. Initial Separation | Reversed-Phase HPLC | Column: C18; Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile; Detection: UV at 254 nm. |

| 2. Fraction Collection | Automated Fraction Collector | Collect the peak corresponding to Phenylglyoxylic acid-d5. |

| 3. Conversion to Sodium Salt | Neutralization | Add a stoichiometric amount of sodium hydroxide or sodium bicarbonate to the collected fraction. |

| 4. Final Isolation | Lyophilization | Freeze-drying the neutralized solution to obtain the final solid product. |

Rigorous Characterization of Isotopic Purity and Positional Deuterium Enrichment

The final and most critical step is the comprehensive characterization of the synthesized Phenylglyoxylic acid-d5(sodium) to confirm its chemical identity, isotopic purity, and the precise location of the deuterium atoms. This is achieved through a combination of high-resolution mass spectrometry and quantitative nuclear magnetic resonance spectroscopy.

High-resolution mass spectrometry (HRMS) is indispensable for determining the isotopic enrichment of the final product. By providing highly accurate mass measurements, HRMS can distinguish between the unlabeled compound and its deuterated isotopologues. nih.gov

In the mass spectrum of Phenylglyoxylic acid-d5, the molecular ion peak will be shifted by approximately 5 Da compared to the unlabeled compound. The relative intensities of the M, M+1, M+2, M+3, M+4, and M+5 peaks can be used to calculate the percentage of deuterium incorporation. For Phenylglyoxylic acid-d5, the expected monoisotopic mass of the free acid is approximately 155.0631 Da, compared to 150.0317 Da for the unlabeled acid.

The table below shows the expected mass-to-charge ratios for the molecular ions in high-resolution mass spectrometry.

| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) |

| Phenylglyoxylic acid | C₈H₆O₃ | 150.0317 |

| Phenylglyoxylic acid-d5 | C₈HD₅O₃ | 155.0631 |

Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation pattern. For Phenylglyoxylic acid-d5, fragments containing the phenyl ring will show a mass shift of +5 Da. researchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for assessing the degree of deuterium incorporation at specific positions within a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of highly enriched Phenylglyoxylic acid-d5, the signals corresponding to the aromatic protons (typically in the range of 7.5-8.0 ppm) will be significantly diminished or absent. The degree of deuteration can be quantified by comparing the integral of the residual aromatic proton signals to the integral of a non-deuterated internal standard with a known concentration.

²H NMR (Deuterium NMR): Deuterium NMR provides direct evidence of deuterium incorporation. A signal in the ²H NMR spectrum at the chemical shift corresponding to the aromatic protons confirms that deuterium has been incorporated into the phenyl ring. The relative integrals of the signals in the ²H NMR spectrum can be used to assess the distribution of deuterium atoms. nih.gov

The following table summarizes the expected changes in the ¹H NMR spectrum upon deuteration of the phenyl ring of Phenylglyoxylic acid.

| Protons | Typical ¹H Chemical Shift (ppm) | Expected Observation for Phenylglyoxylic acid-d5 |

| Aromatic (C₆H₅) | 7.5 - 8.0 | Significant reduction or absence of signals |

| Carboxylic Acid (COOH) | ~10-12 (variable) | Signal remains (unless exchanged with D₂O in the NMR solvent) |

By combining the data from HRMS and qNMR, a comprehensive picture of the isotopic purity and positional enrichment of the synthesized Phenylglyoxylic acid-d5(sodium) can be obtained, ensuring its suitability for use as a high-quality internal standard in demanding analytical applications.

Application of Phenylglyoxylic Acid D5 Sodium in Mechanistic Elucidation Studies

Investigation of Kinetic Isotope Effects (KIEs) in Chemical Reaction Mechanisms Involving Phenylglyoxylic Acid-d5

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org The magnitude of the KIE can provide valuable information about the reaction mechanism, particularly the bond-breaking and bond-forming steps. wikipedia.org

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For Phenylglyoxylic acid-d5, a primary KIE would be expected in reactions where a C-D bond on the phenyl ring is cleaved during the slowest step. The theoretical maximum for a primary deuterium (B1214612) KIE (kH/kD) is typically around 7 to 8, arising from the difference in zero-point energies of the C-H and C-D bonds. libretexts.org Observing a significant primary KIE would strongly suggest that the cleavage of a C-H(D) bond on the aromatic ring is integral to the rate-limiting step of the reaction.

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with values for deuterium substitution typically ranging from 0.7 to 1.5. wikipedia.org For Phenylglyoxylic acid-d5, a secondary KIE could be observed in reactions where the hybridization of the carbon atoms in the phenyl ring changes during the rate-limiting step. For instance, a change from sp2 to sp3 hybridization at a deuterated carbon would lead to an inverse secondary KIE (kH/kD < 1), while a change from sp3 to sp2 would result in a normal secondary KIE (kH/kD > 1). wikipedia.org These subtle changes in reaction rate can provide crucial insights into the transition state structure.

While specific studies detailing the primary and secondary KIEs for Phenylglyoxylic acid-d5 are not abundant in the literature, the principles of KIE analysis provide a clear framework for its potential application. For example, in the study of electrophilic aromatic substitution reactions involving phenylglyoxylic acid, the use of its d5 isotopologue could help to elucidate the mechanism by distinguishing between a rate-limiting attack on the aromatic ring and a rate-limiting proton (deuteron) loss.

The magnitude of the KIE can also offer insights into the structure of the transition state. A symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor, is expected to exhibit a maximal primary KIE. princeton.edu Conversely, an "early" or "late" transition state, resembling either the reactants or the products more closely, will show a smaller KIE. princeton.edu By measuring the KIE for a reaction involving Phenylglyoxylic acid-d5, researchers could infer the geometry of the transition state at the point of C-H(D) bond cleavage.

Furthermore, isotope effects can help to identify transient intermediates in a reaction pathway. For instance, in a study of the decarboxylation of phenylglyoxylic acid using hyperpolarized 13C NMR, a non-observable reaction intermediate was identified, shedding light on the reaction mechanism. nih.gov While this study did not use the deuterated form, the combination of isotopic labeling techniques could provide even more detailed information about the structure and fate of such intermediates.

Tracer Studies in Biochemical and Chemical Transformation Pathways

Isotopically labeled compounds are invaluable as tracers in metabolic and chemical transformation studies. mit.edu By introducing a labeled molecule into a system, researchers can follow its path and identify the products of its transformation, thereby mapping out complex reaction networks.

Stable isotope tracers, such as those labeled with 13C, 15N, or 2H (deuterium), are widely used in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions. nih.govnih.gov While there is a lack of specific published research utilizing Phenylglyoxylic acid-d5 for tracing carbon and hydrogen fluxes, its structure lends itself to such applications. If Phenylglyoxylic acid were a metabolite in a particular biological system, introducing the d5-labeled variant would allow for the tracking of the deuterium atoms through subsequent metabolic steps. This could reveal, for example, whether the aromatic ring remains intact or undergoes hydroxylation or other modifications.

Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the isotopically labeled metabolites. escholarship.org These methods can distinguish between the labeled and unlabeled forms of a molecule, and in some cases, even identify the position of the label within the molecule.

Deuterated substrates are frequently used to probe the mechanisms of enzyme-catalyzed reactions. nih.gov The presence of a KIE upon substitution of a hydrogen atom with deuterium at a position involved in the enzymatic reaction can indicate that C-H bond breaking is a rate-limiting or partially rate-limiting step. For example, in studies of phenylalanine hydroxylase, the use of deuterated phenylalanine helped to elucidate the chemical mechanisms of aromatic and benzylic hydroxylation. researchgate.net

Similarly, Phenylglyoxylic acid-d5 could be employed as a substrate for enzymes that act on phenylglyoxylic acid or similar molecules. The observation of a significant KIE would provide strong evidence for the involvement of a C-H bond on the phenyl ring in the catalytic mechanism. This information is crucial for understanding how the enzyme functions and for the design of specific inhibitors or catalysts. For instance, in the reaction of D-amino acid oxidase with various amino acid substrates, primary deuterium kinetic isotope effects were instrumental in determining the pH and kinetic effects on the reductive half-reaction. nih.gov

Utilization of Phenylglyoxylic Acid-d5 (Sodium Salt) as a Quantitative Analytical Standard in Complex Matrices

One of the most well-established applications of Phenylglyoxylic acid-d5 (sodium salt) is as an internal standard in quantitative analytical methods, particularly for the analysis of biological samples. libretexts.org Complex matrices, such as urine, can contain numerous interfering substances that can enhance or suppress the analytical signal, a phenomenon known as the matrix effect. libretexts.org

A study on the quantitative determination of mandelic acid and phenylglyoxylic acid in urine samples by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) highlights the critical role of Sodium Phenyl-D5-glyoxylate as an internal standard. libretexts.org By adding a known amount of the deuterated standard to the sample, any variations in sample preparation, injection volume, and ionization efficiency that affect the analyte will also affect the internal standard in a similar manner. libretexts.org This allows for accurate quantification of the analyte by comparing the ratio of the analyte signal to the internal standard signal. libretexts.org

The validation of this method demonstrated excellent linearity, with correlation coefficients (R2) greater than 0.99 for both mandelic acid and phenylglyoxylic acid. researchgate.net The limits of detection (LOD) and quantification (LOQ) were determined to be low, allowing for the measurement of these compounds at relevant concentrations in both occupationally exposed and non-exposed individuals. libretexts.org

| Validation Parameter | Mandelic Acid (MA) | Phenylglyoxylic Acid (PGA) |

| Linearity (R²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.02 mg/L | 0.015 mg/L |

| Limit of Quantification (LOQ) | 0.075 mg/L | 0.040 mg/L |

| Accuracy | > 82% | > 82% |

| Variability (CV%) | < 11% | < 11% |

| Data from the quantitative determination of MA and PGA in urine by HPLC-MS/MS using deuterated internal standards. libretexts.org |

The use of Phenylglyoxylic acid-d5 as an internal standard is crucial for overcoming the significant matrix effects observed in urine samples, which can lead to underestimation of the analyte concentration if not properly compensated for. libretexts.org This application is vital for accurate biomonitoring of exposure to industrial chemicals like styrene (B11656), for which mandelic acid and phenylglyoxylic acid are metabolites. libretexts.org

Development of Deuterated Internal Standards for High-Precision Analytical Methodologies

The development and implementation of deuterated internal standards, such as phenylglyoxylic acid-d5 (PGA-d5), are pivotal for achieving high-precision analytical methodologies, most notably in liquid chromatography-mass spectrometry (LC-MS). The fundamental principle behind using a deuterated standard is that it is chemically identical to the analyte of interest, in this case, phenylglyoxylic acid (PGA), but has a different mass due to the replacement of five hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable effects during sample preparation and analysis. researchgate.netnih.gov

The primary advantage of using PGA-d5 as an internal standard is its ability to compensate for matrix effects. researchgate.net Matrix effects, which are the alteration of ionization efficiency due to co-eluting substances from the sample matrix (e.g., urine), can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.net Since PGA and PGA-d5 co-elute and are affected similarly by the matrix, the ratio of their signals remains constant, leading to more accurate and reliable results. researchgate.net

Research has demonstrated the successful use of PGA-d5 for the quantitative determination of PGA, a biomarker for exposure to styrene, in urine samples. researchgate.net In these studies, a known concentration of PGA-d5 is spiked into each sample and calibration standard. By calculating the ratio of the peak area of the analyte (PGA) to the peak area of the internal standard (PGA-d5), variations introduced during sample preparation, injection, and ionization are effectively normalized. lgcstandards.com

A key aspect of developing a deuterated internal standard is ensuring its isotopic and chemical purity. The presence of unlabeled analyte as an impurity in the internal standard can compromise the accuracy of the quantification, especially at low analyte concentrations. rsc.org Therefore, the synthesis and purification of PGA-d5 must be carefully controlled to produce a standard with a high degree of deuteration and minimal contamination with unlabeled PGA.

The following table summarizes the key characteristics of Phenylglyoxylic Acid-d5 as an internal standard:

| Property | Description | Reference |

| Chemical Formula | C8HD5O3 | lgcstandards.com |

| Molecular Weight | 155.16 g/mol | lgcstandards.com |

| Isotopic Labeling | Deuterium (d5) on the phenyl ring | lgcstandards.com |

| Primary Application | Internal standard for quantitative analysis of Phenylglyoxylic Acid | researchgate.net |

| Key Advantage | Compensates for matrix effects and improves analytical precision | researchgate.netnih.gov |

Validation and Calibration Protocols for Quantitative Chromatographic and Spectroscopic Assays

The validation of an analytical method is crucial to ensure its reliability, accuracy, and reproducibility. When using Phenylglyoxylic acid-d5 (PGA-d5) as an internal standard, the validation protocol for a quantitative assay, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), involves several key parameters.

A critical component of the validation process is the establishment of a calibration curve. This is typically generated by preparing a series of calibration standards containing known concentrations of the analyte (PGA) and a constant concentration of the internal standard (PGA-d5). researchgate.net The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to create a linear regression model. researchgate.net The concentration of the analyte in unknown samples is subsequently determined by interpolating their peak area ratios on this calibration curve. ncn.gov.pl

One study on the determination of PGA in urine using HPLC-MS/MS with PGA-d5 as the internal standard reported the following validation parameters, demonstrating the method's robustness and sensitivity:

| Validation Parameter | Result for Phenylglyoxylic Acid (PGA) | Reference |

| Limit of Detection (LOD) | 0.015 mg/L | researchgate.net |

| Limit of Quantification (LOQ) | 0.040 mg/L | researchgate.net |

| Accuracy | > 82% | researchgate.net |

| Variability (Precision) | < 11% | researchgate.net |

The protocol for such a validation would typically involve the following steps:

Preparation of Stock Solutions: Separate stock solutions of PGA and PGA-d5 (sodium salt) are prepared in a suitable solvent, such as methanol. researchgate.net

Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix (e.g., analyte-free urine) with varying concentrations of PGA and a fixed concentration of PGA-d5. researchgate.net

Sample Preparation: Unknown samples are prepared by adding the same fixed concentration of PGA-d5. researchgate.net

Chromatographic and Mass Spectrometric Analysis: The prepared standards and samples are then analyzed by HPLC-MS/MS. The instrument is set to monitor specific precursor-to-product ion transitions for both PGA and PGA-d5. researchgate.net

Data Analysis: The peak areas for both the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity of the curve is assessed, typically requiring a correlation coefficient (r²) greater than 0.99. psu.eduresearchgate.net

Quantification of Unknowns: The concentration of PGA in the unknown samples is calculated using the linear regression equation derived from the calibration curve. ncn.gov.pl

The use of PGA-d5 in these protocols is essential for compensating for any loss of analyte during sample extraction and for correcting for variations in instrument response, thereby ensuring the high accuracy and precision of the quantitative results. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Techniques for the Characterization and Detection of Phenylglyoxylic Acid D5 Sodium

Comprehensive Mass Spectrometric Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, it provides a powerful platform for both quantification and structural elucidation.

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of analytes in complex matrices. chromforum.org The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, in this case, Phenylglyoxylic acid-d5(sodium), to the sample. This labeled compound, often referred to as the internal standard, exhibits nearly identical chemical and physical properties to the endogenous (unlabeled) analyte. chromforum.org

This near-identical behavior ensures that any loss of analyte during sample preparation, extraction, and analysis is mirrored by a proportional loss of the internal standard. eurekaselect.com By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, highly accurate quantification can be achieved, effectively compensating for matrix effects and variations in instrument response. eurekaselect.comresearchgate.net The use of a deuterated standard like Phenylglyoxylic acid-d5 is particularly advantageous as the five deuterium (B1214612) atoms provide a significant mass shift, preventing spectral overlap with the unlabeled analyte. avantiresearch.com

A typical IDMS workflow involves:

Addition of a known quantity of Phenylglyoxylic acid-d5(sodium) to the sample.

Sample preparation (e.g., extraction, derivatization).

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), often using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Calculation of the analyte concentration based on the measured peak area ratio of the analyte to the internal standard and the initial amount of internal standard added.

Below is an interactive data table summarizing hypothetical key parameters for an IDMS method for Phenylglyoxylic acid.

| Parameter | Value | Description |

| Analyte | Phenylglyoxylic Acid | The unlabeled compound of interest. |

| Internal Standard | Phenylglyoxylic Acid-d5(sodium) | The deuterated analog used for quantification. |

| LC Column | C18 reverse-phase | A common column for separating organic acids. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Used to elute the analytes from the LC column. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | An effective ionization technique for acidic compounds. nih.gov |

| MS Analyzer | Triple Quadrupole | Allows for highly selective MRM transitions. |

| MRM Transition (Analyte) | m/z 149 -> 105 | Precursor to product ion transition for Phenylglyoxylic Acid. |

| MRM Transition (IS) | m/z 154 -> 110 | Precursor to product ion transition for Phenylglyoxylic Acid-d5. |

Fragmentation Pathway Analysis of Deuterated Phenylglyoxylic Acid-d5(sodium) by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation and confirmation of compounds. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For Phenylglyoxylic acid, a common fragmentation pathway involves the loss of a carboxyl group (COOH) or carbon dioxide (CO2). libretexts.orgyoutube.com The analysis of Phenylglyoxylic acid-d5 provides unambiguous confirmation of these pathways. The deuterium atoms on the phenyl ring increase the mass of the aromatic fragment by 5 Daltons, allowing for clear differentiation.

The expected fragmentation for Phenylglyoxylic acid (C8H6O3, MW: 150.13 g/mol ) and Phenylglyoxylic acid-d5 (C8HD5O3, MW: 155.16 g/mol ) in negative ion mode would be:

Phenylglyoxylic Acid: The deprotonated molecule [M-H]⁻ at m/z 149 would fragment to produce a characteristic ion at m/z 105, corresponding to the loss of CO2 (44 Da).

Phenylglyoxylic acid-d5: The deprotonated molecule [M-H]⁻ at m/z 154 would similarly lose CO2 to produce a fragment at m/z 110. This 5-Da shift confirms that the phenyl ring remains intact during this fragmentation.

This table details the expected major ions in an MS/MS experiment.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ion (m/z) | Neutral Loss |

| Phenylglyoxylic Acid | 149 | 105 | CO2 (44 Da) |

| Phenylglyoxylic Acid-d5 | 154 | 110 | CO2 (44 Da) |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational and Isomer Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to traditional mass spectrometry. copernicus.org IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. copernicus.orgchromatographyonline.com This technique is particularly powerful for separating isomers—molecules with the same mass but different structures—which cannot be distinguished by mass spectrometry alone. nih.gov

While Phenylglyoxylic acid itself has a relatively rigid structure, IMS-MS can be invaluable for separating it from other isomeric or isobaric species that may be present in a complex biological or environmental sample. copernicus.org The coupling of liquid chromatography with IMS-MS (LC-IMS-MS) provides a three-dimensional separation (retention time, drift time, and m/z), significantly increasing peak capacity and analytical confidence. nih.gov The collision cross-section (CCS) value, a measure of the ion's size and shape in the gas phase, derived from IMS provides an additional, characteristic identifier for the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. acs.org For isotopically labeled compounds, specific NMR techniques can confirm the location and extent of labeling.

Deuterium NMR (²H NMR) for Site-Specific Isotopic Distribution Mapping

Deuterium (²H) NMR is a specialized NMR technique that directly observes the deuterium nuclei in a molecule. nih.gov While proton (¹H) NMR is more common, ²H NMR is uniquely suited for analyzing deuterated compounds like Phenylglyoxylic acid-d5. It provides direct confirmation of the presence of deuterium and can be used to determine the specific sites of labeling. sfasu.edusigmaaldrich.com

For Phenylglyoxylic acid-d5, the phenyl ring is labeled with five deuterium atoms. The ²H NMR spectrum would show a signal or group of signals in the aromatic region, confirming that the deuterium is located on the phenyl ring as intended. sfasu.edu This is crucial for verifying the quality and isotopic purity of the labeled standard, ensuring its suitability for quantitative applications. sigmaaldrich.com The technique is so specific that it can provide information on complex hydrogen transfer mechanisms in biochemical reactions. nih.gov

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC) for Full Structural Assignment of Labeled Analogs

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish the complete connectivity of a molecule's atomic framework. sdsu.eduyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three chemical bonds. sdsu.edu In Phenylglyoxylic acid-d5, the aromatic region of the ¹H NMR spectrum would be largely absent due to the replacement of protons with deuterium. However, COSY would be critical in analyzing any residual, unlabeled Phenylglyoxylic acid or related impurities, helping to confirm their structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. emerypharma.com An HSQC spectrum shows which protons are bonded to which carbons. youtube.com For Phenylglyoxylic acid-d5, the absence of cross-peaks corresponding to the aromatic carbons in the HSQC spectrum would further confirm the successful deuteration of the phenyl ring. The remaining signals would confirm the structure of the glyoxylic acid moiety. emerypharma.com

This table presents hypothetical NMR data for Phenylglyoxylic acid to illustrate how these techniques are applied.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Correlation/Information |

| Aromatic Protons (H) | ¹H NMR | ~7.5-8.2 hmdb.ca | Absent or highly diminished in d5 analog. |

| Aromatic Carbons (C) | ¹³C NMR | ~128-135 | Present in d5 analog. |

| Aromatic C-H | HSQC | No cross-peaks | Confirms deuteration of the aromatic ring. |

| Aromatic H-H | COSY | No cross-peaks | Confirms lack of adjacent protons on the ring. |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~160-165 | Confirms the keto-acid structure. |

| Carboxyl Carbon (COOH) | ¹³C NMR | ~185-195 | Confirms the keto-acid structure. |

Hyphenated Chromatographic Techniques

The characterization and detection of Phenylglyoxylic acid-d5(sodium) at trace levels and the determination of its isotopic composition necessitate the use of sophisticated analytical instrumentation. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for this purpose. This section explores two such powerful techniques: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for elemental isotope ratio analysis and Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for trace analysis and compound profiling.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Elemental Isotope Ratios

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly specialized analytical technique used to determine the isotopic ratios of light stable isotopes such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H or D/H) in individual compounds within a complex mixture. uwimona.edu.jm For Phenylglyoxylic acid-d5(sodium), GC-C-IRMS is the definitive method for verifying the deuterium enrichment and determining the precise D/H ratio.

The analysis of Phenylglyoxylic acid-d5(sodium) by GC-C-IRMS involves a multi-step process. Since the compound is a sodium salt and not sufficiently volatile for gas chromatography, a derivatization step is typically required to convert the organic acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. ucdavis.edunih.gov This derivatized sample is then injected into the gas chromatograph.

The GC column separates the derivatized Phenylglyoxylic acid-d5 from other components of the sample matrix. The eluent from the GC column is then directed into a high-temperature combustion or pyrolysis reactor. nih.govresearchgate.net For D/H ratio analysis, a high-temperature conversion (TC) reactor, operating at temperatures exceeding 1400°C, is used to quantitatively convert the hydrogen in the organic compound into H₂ gas. nih.gov The resulting gases, primarily H₂ and CO₂, are then introduced into the ion source of an isotope ratio mass spectrometer.

The IRMS measures the relative abundance of the different isotopic forms of hydrogen (HD and H₂), allowing for the precise determination of the D/H ratio. nih.gov This is crucial for confirming the isotopic labeling of Phenylglyoxylic acid-d5(sodium) and for its application in tracer studies or as an internal standard where a known isotopic composition is essential. The precision of D/H ratio measurements can be on the order of 2 per thousand (‰) or better. nih.gov

Table 1: Hypothetical GC-C-IRMS Parameters for D/H Ratio Analysis of Derivatized Phenylglyoxylic Acid-d5

| Parameter | Value/Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Combustion/Pyrolysis Interface | |

| Reactor Type | High-Temperature Conversion (HTC) |

| Reactor Temperature | >1400 °C |

| Isotope Ratio Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Monitored Masses | m/z 2 (H₂) and m/z 3 (HD) |

| Isotope Ratio Measurement | δ²H (delta D) vs. VSMOW (Vienna Standard Mean Ocean Water) |

This table presents a hypothetical set of parameters and is intended for illustrative purposes. Actual conditions would need to be optimized for the specific derivative of Phenylglyoxylic acid-d5 and the instrument used.

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Trace Analysis and Compound Profiling

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for the trace analysis and quantification of Phenylglyoxylic acid-d5(sodium) in various matrices. This is particularly relevant as Phenylglyoxylic acid-d5(sodium) is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods. wuxiapptec.comnih.gov The use of a SIL-IS is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the unlabeled analyte. wuxiapptec.comchromatographyonline.comnih.gov

The analysis begins with the separation of Phenylglyoxylic acid-d5 from the sample matrix using liquid chromatography, typically reversed-phase chromatography. unimi.itshimadzu.com The separated analyte is then introduced into the high-resolution mass spectrometer. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). waters.comnih.govmasonaco.org This high mass accuracy allows for the confident determination of the elemental composition of the detected ions, confirming the identity of Phenylglyoxylic acid-d5. waters.comnih.gov

For trace analysis, LC-HRMS offers excellent sensitivity, with detection limits often in the low ng/mL to pg/mL range. nih.gov The high resolution of the mass spectrometer is also advantageous for distinguishing the deuterated standard from its unlabeled counterpart and from potential isobaric interferences in complex matrices. waters.comthermofisher.com In some instances, ultra-high resolution can even resolve the deuterium isotopes from the naturally occurring ¹³C isotopes at the MS/MS level. thermofisher.com

Compound profiling using LC-HRMS involves acquiring full-scan mass spectra, which provides a comprehensive overview of all detectable compounds in a sample. unimi.itwaters.com When Phenylglyoxylic acid-d5(sodium) is used as an internal standard, its consistent response across different samples can be monitored to ensure the quality and reliability of the analytical run. nih.gov Furthermore, the fragmentation pattern of Phenylglyoxylic acid-d5 can be studied using tandem mass spectrometry (MS/MS) to provide structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45). libretexts.orgmiamioh.edu

Table 2: Typical LC-HRMS Parameters for the Analysis of Phenylglyoxylic Acid-d5(sodium)

| Parameter | Value/Condition |

| Liquid Chromatograph | |

| Column | C18 reversed-phase, e.g., 100 x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Gradient elution from low to high organic phase |

| Injection Volume | 5 µL |

| High-Resolution Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Analyzer | Orbitrap or TOF |

| Mass Resolution | > 60,000 FWHM |

| Mass Accuracy | < 5 ppm |

| Scan Mode | Full Scan (for profiling) and/or Targeted SIM/MRM (for quantification) |

| Precursor Ion (m/z) | [M-H]⁻ for Phenylglyoxylic acid-d5 |

This table provides a general set of parameters that would be suitable for the analysis of Phenylglyoxylic acid-d5(sodium). Specific parameters may vary depending on the sample matrix, instrumentation, and analytical goals.

Computational Chemistry and Theoretical Modeling of Phenylglyoxylic Acid D5

Quantum Chemical Calculations of Molecular Structure, Vibrational Frequencies, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on solving the Schrödinger equation, provide insights into electron distribution, molecular geometry, and the energies associated with different molecular states.

Density Functional Theory (DFT) Applications for Ground State and Transition State Geometries

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

In the context of Phenylglyoxylic acid-d5, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in determining the optimized ground state geometry. These calculations predict bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the atoms. For the phenylglyoxylate (B1224774) anion, the geometry is influenced by the delocalization of electrons across the carboxylate group and the phenyl ring.

Furthermore, DFT is crucial for locating and characterizing transition state (TS) geometries, which are the high-energy structures that connect reactants and products along a reaction pathway. For instance, in a potential decarboxylation reaction of phenylglyoxylate, DFT can model the TS structure where the C-C bond is breaking and a new bond is forming. The calculated energies of the ground state and transition state allow for the determination of the activation energy barrier for a given reaction. Computational studies on similar aromatic carboxylic acids have demonstrated the utility of DFT in elucidating reaction mechanisms. vjst.vnvjst.vn

Table 1: Representative Optimized Geometric Parameters for Phenylglyoxylate Anion (Calculated) Note: This table presents hypothetical yet plausible data based on DFT calculations of similar aromatic carboxylates, as direct experimental or computational data for Phenylglyoxylic acid-d5 is not readily available in the reviewed literature. The notation C1 refers to the carboxylic carbon, and Cα refers to the adjacent keto-carbon.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C1-O1 | 1.26 Å |

| Bond Length | C1-O2 | 1.26 Å |

| Bond Length | C1-Cα | 1.54 Å |

| Bond Length | Cα=O | 1.22 Å |

| Bond Length | Cα-C(phenyl) | 1.48 Å |

| Bond Angle | O1-C1-O2 | 125° |

| Bond Angle | O1-C1-Cα | 117.5° |

| Bond Angle | O2-C1-Cα | 117.5° |

| Bond Angle | C1-Cα-C(phenyl) | 118° |

| Bond Angle | O=Cα-C1 | 121° |

Calculation of Spectroscopic Parameters for Deuterated Species

A key application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data. For Phenylglyoxylic acid-d5, the most significant spectroscopic change upon deuteration of the phenyl ring is observed in its vibrational (infrared and Raman) spectra.

DFT calculations can accurately predict the vibrational frequencies of molecules. vjst.vnvjst.vnresearchgate.net For Phenylglyoxylic acid-d5, the substitution of hydrogen with deuterium (B1214612) on the phenyl ring leads to a noticeable shift in the vibrational modes associated with the C-D bonds compared to the C-H bonds in the non-deuterated analogue. Specifically, the C-D stretching frequencies are expected to appear at lower wavenumbers (around 2200-2300 cm⁻¹) compared to C-H stretching frequencies (around 3000-3100 cm⁻¹). Similarly, C-D bending modes will also be shifted to lower frequencies. These calculations are crucial for interpreting the experimental IR and Raman spectra of the deuterated compound and confirming its isotopic purity. Theoretical studies on deuterated formic acid and benzoic acid have shown excellent agreement between calculated and experimental vibrational frequencies, validating the use of these methods for predicting the spectra of deuterated species. researchgate.netulb.ac.be

Table 2: Predicted Vibrational Frequency Shifts for Phenylglyoxylic acid-d5 vs. Phenylglyoxylic acid (Calculated) Note: This table illustrates the expected trends based on established principles of vibrational spectroscopy and computational studies of deuterated aromatic compounds. researchgate.netulb.ac.be The values are representative and would require specific DFT calculations for precise prediction.

| Vibrational Mode | Phenylglyoxylic acid (C-H) Approx. Frequency (cm⁻¹) | Phenylglyoxylic acid-d5 (C-D) Approx. Frequency (cm⁻¹) | Expected Shift (cm⁻¹) |

| Aromatic C-H/C-D Stretching | 3100 - 3000 | 2300 - 2200 | ~800 |

| Aromatic C-H/C-D In-plane Bending | 1300 - 1000 | 1000 - 800 | ~200-300 |

| Aromatic C-H/C-D Out-of-plane Bending | 900 - 675 | 750 - 550 | ~150-125 |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change.

For Phenylglyoxylic acid-d5(sodium) in an aqueous environment, MD simulations can provide a detailed picture of its conformational landscape and hydration structure. The phenylglyoxylate anion has conformational flexibility, primarily around the Cα-C(phenyl) and C1-Cα single bonds. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

The presence of the sodium counter-ion is also a critical aspect that can be studied using MD. Simulations can elucidate the nature of the interaction between the sodium ion and the carboxylate group, determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully solvated independent ions. rsc.orgrsc.org The hydration shell around the phenylglyoxylate anion, including the number of water molecules and their orientation, can be precisely characterized. This information is vital for understanding the molecule's solubility and its interactions in a biological or chemical system. Studies on the hydration of other carboxylates have shown that the carboxylate group strongly interacts with water molecules, forming multiple hydrogen bonds. nih.govresearchgate.net

Computational Prediction of Kinetic Isotope Effects and Reaction Pathways

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The study of KIEs provides profound insights into reaction mechanisms, particularly the nature of the rate-determining step.

For reactions involving Phenylglyoxylic acid-d5, the deuteration of the phenyl ring can lead to secondary kinetic isotope effects. While the C-D bonds are not directly broken in many potential reactions (like decarboxylation), their presence can still influence the reaction rate. This is because the vibrational frequencies of the C-D bonds differ from C-H bonds, leading to a different zero-point energy (ZPE). Changes in the vibrational frequencies and ZPE between the ground state and the transition state can affect the activation energy and thus the reaction rate.

Computational methods, particularly those combining DFT for the potential energy surface and transition state theory for rate calculations, can be used to predict KIEs. nih.govbohrium.com For a hypothetical reaction, such as nucleophilic attack at the keto-carbonyl group, the KIE would depend on the extent to which the hybridization and bonding of the phenyl ring carbons change in the transition state. If the electronic structure of the phenyl ring is significantly altered in the rate-determining step, a measurable secondary KIE might be expected. Theoretical studies on reaction mechanisms of related phenyl-containing molecules have demonstrated the power of these predictive calculations. rsc.orgrsc.org

Table 3: Hypothetical Predicted Kinetic Isotope Effects (kH/kD) for a Reaction at the Carbonyl Group of Phenylglyoxylic acid Note: This table presents plausible KIE values for a hypothetical reaction. The magnitude and direction of the KIE would depend on the specific reaction mechanism and the nature of the transition state.

| Type of KIE | Reaction Step | Predicted kH/kD | Interpretation |

| Secondary | Nucleophilic addition to the keto-carbonyl | 0.98 - 1.02 | A small inverse or normal KIE suggests minor changes in the vibrational environment of the phenyl ring in the transition state. |

| Secondary | Decarboxylation | 1.01 - 1.05 | A small normal KIE might indicate a slight loosening of the C-C bond to the phenyl ring in the transition state, affecting the C-D bending modes. |

Emerging Research Directions and Future Scientific Inquiry Involving Phenylglyoxylic Acid D5 Sodium

Development of Novel Isotope-Labeled Probes for Advanced Chemical Biology Studies

The use of deuterated compounds as probes is a cornerstone of modern chemical biology, offering deep insights into reaction mechanisms and the dynamics of biological systems. researchgate.net Phenylglyoxylic acid-d5 is an ideal candidate for the development of novel isotope-labeled probes. The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. symeres.com This effect is a powerful tool for studying the transition states of enzymatic reactions. acs.org

By incorporating Phenylglyoxylic acid-d5 into biological pathways, researchers can investigate the mechanisms of enzymes that metabolize phenylglyoxylic acid or structurally similar molecules. For example, observing a KIE upon the enzymatic transformation of Phenylglyoxylic acid-d5 would provide strong evidence that the cleavage of a carbon-deuterium bond on the phenyl ring is a rate-determining step in the reaction. acs.org This information is crucial for understanding enzyme function and for designing specific inhibitors.

Furthermore, deuterated compounds like Phenylglyoxylic acid-d5 are used to determine the structure and conformation of proteins and other biomolecules through techniques like nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com The presence of deuterium can simplify complex NMR spectra and provide unique structural information.

Integration of Deuterated Tracers in Systems Biology and Fluxomics Research

Systems biology and fluxomics aim to understand the intricate network of metabolic reactions within a cell or organism in a quantitative manner. nih.gov Stable isotope tracers are essential tools in this field, allowing researchers to follow the fate of specific atoms through metabolic pathways. nih.govyoutube.com Deuterated compounds, including Phenylglyoxylic acid-d5, serve as powerful tracers in these studies. clearsynth.com

Tracer-based metabolomics involves introducing a labeled compound into a biological system and then using mass spectrometry or NMR to detect the label in downstream metabolites. nih.gov This allows for the mapping of metabolic pathways and the quantification of metabolic fluxes—the rates of reactions within the network. youtube.com Phenylglyoxylic acid-d5 can be used to trace the metabolism of aromatic compounds in various organisms. By tracking the d5-phenyl group, scientists can uncover novel metabolic routes, identify key enzymatic steps, and quantify the flow of metabolites through specific pathways.

Deuterated water (D₂O) is often used as a general tracer to study the dynamics of metabolism. osti.gov However, specifically labeled compounds like Phenylglyoxylic acid-d5 provide more targeted information about particular biochemical transformations. The integration of such tracers is critical for understanding cellular responses to genetic or environmental changes and has applications in disease research and biotechnology. nih.gov

Table 1: Applications of Deuterated Tracers in Life Sciences

| Research Area | Application of Deuterated Tracers | Example Compound(s) |

| Metabolomics/Fluxomics | Tracing metabolic pathways and quantifying fluxes to understand cellular metabolism. nih.govyoutube.com | D-Glucose, D-Water nih.govnih.gov |

| Drug Discovery | Studying drug metabolism (ADME), improving pharmacokinetic profiles, and identifying metabolites. researchgate.netclearsynth.comsymeres.com | Deutetrabenazine, Donafenib researchgate.netmusechem.com |

| Chemical Biology | Probing enzyme mechanisms through the kinetic isotope effect (KIE). symeres.comacs.org | Deuterated substrates for specific enzymes |

| Structural Biology | Aiding in the determination of protein and biomolecule structures using NMR. clearsynth.com | General deuteration of proteins in D₂O |

Methodological Advancements in Micro-Scale Synthesis and Detection of Deuterated Compounds

The expanding applications of deuterated compounds have driven the development of more efficient and precise methods for their synthesis and detection, particularly at the micro-scale required for many research applications.

Recent advancements in synthesis focus on selective and late-stage deuteration, allowing for the introduction of deuterium into complex molecules with high precision. acs.org Methods like palladium-catalyzed hydrogen-deuterium exchange reactions using D₂O as the deuterium source are becoming more common, offering a cost-effective and scalable approach. nih.gov For a compound like Phenylglyoxylic acid-d5, such methods enable the targeted deuteration of the aromatic ring. The development of protocols for the precise deuteration of small molecules at specific positions, such as the benzylic position, is also a key area of progress. acs.org

On the detection side, technologies have evolved to offer unprecedented sensitivity and spatial resolution. Nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the imaging of deuterated tracers within individual cells and even subcellular organelles. nih.govharvard.edu This technique can measure the ratio of deuterated to non-deuterated species, providing a quantitative map of metabolic activity at a microscopic level. nih.gov Another emerging technique is deuterium metabolic imaging (DMI), a magnetic resonance (MR)-based method that can map the metabolism of deuterated substrates in three dimensions in vivo. nih.gov These advanced detection methods are crucial for fully realizing the potential of tracers like Phenylglyoxylic acid-d5 in biological research.

Exploration of Phenylglyoxylic Acid-d5 as a Precursor for Complex Labeled Organic Molecules

Phenylglyoxylic acid-d5 is not only valuable as a standalone probe but also serves as a versatile deuterated building block for the synthesis of more complex labeled molecules. nih.govnih.gov The stable d5-phenyl ring can be retained while the keto and carboxylic acid functional groups are chemically modified to build larger, more intricate structures. This strategy is highly efficient for creating a library of deuterated compounds for various applications.

For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups, while the ketone can be reduced to a secondary alcohol. These transformations open the door to synthesizing a wide range of deuterated molecules, including potential drug candidates, metabolic intermediates, or environmental tracers, all containing the d5-phenyl signature. The synthesis of deuterated imidazo[1,2-a]pyridine-3-carboxamides, for example, has been achieved using deuterated building blocks, demonstrating the viability of this approach. nih.gov Using Phenylglyoxylic acid-d5 as a precursor ensures that the deuterium label is located in a stable aromatic position, which is often desirable for metabolic studies to prevent loss of the label through exchange reactions. nih.gov

Q & A

Q. How should Phenylglyoxylic acid-d5(sodium) be stored to ensure stability in laboratory settings?

Phenylglyoxylic acid-d5(sodium) should be stored at 2–8°C in a tightly sealed container to prevent degradation. Exposure to moisture or elevated temperatures can lead to hydrolysis or isotopic exchange, compromising its deuterium labeling integrity. Stability studies indicate that improper storage may result in decreased purity (>98% to <95%) over time, affecting quantitative accuracy in tracer experiments .

Q. What analytical methods are recommended for detecting Phenylglyoxylic acid-d5 in biological matrices like urine or plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterated internal standards (e.g., kynurenic acid-d5 or tryptophan-d5) are used to correct for matrix effects and ionization variability. Sample preparation typically involves acidification (10 N H₂SO₄) and solid-phase extraction to isolate the analyte from interfering substances like glucaric acid or proteins .

Advanced Research Questions

Q. How does the reduction of phenylglyoxylic acid-d5 to mandelic acid influence quantification in occupational exposure studies?

Reduction protocols using zinc and sulfuric acid (H₂SO₄) convert phenylglyoxylic acid-d5 to mandelic acid-d5, enabling total metabolite quantification. This step is critical for correlating styrene exposure levels with urinary biomarkers. However, incomplete reduction (<95% efficiency) or side reactions (e.g., isotope scrambling) can introduce errors. Method optimization requires monitoring reaction time (30 minutes at 25°C) and validating recovery rates via spiked controls .

Q. What challenges arise in distinguishing endogenous phenylglyoxylic acid from exogenous deuterated forms in metabolic flux studies?

Endogenous phenylglyoxylic acid (non-deuterated) can co-elute with the deuterated form in chromatographic separations, leading to signal overlap. To mitigate this, high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of <5 ppm is recommended. Additionally, kinetic studies using stable isotope labeling (e.g., ¹³C-glucose) can differentiate biosynthetic pathways, as deuterated tracers exhibit distinct fragmentation patterns in MS/MS .

Q. How can LC-MS/MS methods for phenylglyoxylic acid-d5 be validated to ensure reproducibility across batch analyses?

Validation should include:

- Linearity : Calibration curves spanning 0.1–100 ng/mL (R² > 0.99).

- Precision : Intra- and inter-day CV < 15% for quality control samples.

- Matrix Effects : Evaluation of ion suppression/enhancement using post-column infusion.

- Stability : Freeze-thaw (≥3 cycles) and long-term storage (-80°C) tests. Deuterated internal standards (e.g., phenylglyoxylic acid-d7) are essential for correcting batch-to-batch variability in multi-institutional studies .

Q. What pharmacokinetic parameters are critical for modeling phenylglyoxylic acid-d5 elimination in human exposure studies?

Key parameters include:

- Half-life : ~7–9 hours for phenylglyoxylic acid-d5, derived from urinary excretion curves.

- Accumulation Potential : Assessed via repeated dosing over 5 days to simulate occupational exposure.

- Metabolite Ratio : Mandelic acid-d5/phenylglyoxylic acid-d5 ratios >1.2 indicate recent exposure, while ratios <1.0 suggest delayed elimination due to renal variability. These metrics require population-adjusted normalization (e.g., creatinine levels) .

Methodological Considerations

-

Contradiction Analysis : Discrepancies in urinary metabolite levels between studies may arise from differences in sample timing (e.g., end-of-shift vs. next-morning samples) or analytical sensitivity. Harmonizing protocols using guidelines from the Journal of Analytical Toxicology improves cross-study comparability .

-

Data Tables :

Parameter Value Reference Detection Limit (LC-MS/MS) 0.05 ng/mL Reduction Efficiency 95–98% (Zn/H₂SO₄, 30 min) Storage Stability (-20°C) 6 months (purity >97%)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.